2-Ethynyl-1-methoxy-3-methylbenzene
Overview
Description
2-Ethynyl-1-methoxy-3-methylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inclusion Complex Formation : A study by Pigge, Ghasedi, and Rath (1999) discusses a methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative, related to 2-Ethynyl-1-methoxy-3-methylbenzene, which forms a stable inclusion complex with benzene. This complex is stabilized by aromatic CH···O hydrogen bonds (Pigge, Ghasedi, & Rath, 1999).
Anti-staphylococcal Properties : Shiu and Gibbons (2006) isolated compounds from the Hypericum genus, including an acylphloroglucinol structurally similar to this compound, showing anti-staphylococcal properties. This highlights its potential in antimicrobial applications (Shiu & Gibbons, 2006).
Biomass Proxy in Hydrothermal Alteration : Vane and Abbott (1999) explored the use of methoxyphenols, which include derivatives of this compound, as proxies for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Determination in Biological Material : A study by Chernova et al. (2020) focused on developing a method for determining 2-methoxyhydroxybenzene, a compound related to this compound, in biological materials. This highlights its relevance in biochemical and medical research (Chernova, Shormanov, Ostanin, & Elizarova, 2020).
Electrosynthesis and Spectroscopic Characterization : Moustafid et al. (1991) researched the electrosynthesis and characterization of polymers from 1-methoxy-4-ethoxybenzene, a structurally related compound. They found these polymers exhibit unique electrical and spectroscopic properties, suggesting potential applications in materials science (Moustafid et al., 1991).
Lactonization Products : Evans, Fronczek, and Gandour (1995) examined the structural analysis of lactonization products of a compound structurally similar to this compound, providing insights into the chemical behavior of such compounds (Evans, Fronczek, & Gandour, 1995).
Synthesis of Aryl Glyoxylate : Itoh et al. (1984) studied the reaction of alkyl dichloro(alkoxy)acetates with aromatics, including compounds similar to this compound, demonstrating its utility in organic synthesis (Itoh et al., 1984).
Properties
IUPAC Name |
2-ethynyl-1-methoxy-3-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-8(2)6-5-7-10(9)11-3/h1,5-7H,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXJKCATMOLCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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